molecular formula C7H14O3S B2454001 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 1782025-98-2

4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B2454001
CAS No.: 1782025-98-2
M. Wt: 178.25
InChI Key: SWHAOWAKIVQQGC-UHFFFAOYSA-N
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Description

Stereochemical Features and Conformational Analysis

The tetrahydrothiopyran ring in 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide is saturated, allowing for conformational flexibility similar to cyclohexane rings. The ring can adopt chair or boat conformations, with the chair form being the most stable due to minimized steric strain.

The 4-position substitution with the hydroxyethyl group introduces stereochemical complexity. The carbon bearing this substituent is a stereogenic center, potentially giving rise to stereoisomers (enantiomers or diastereomers) depending on the spatial orientation of the hydroxyethyl group relative to the ring. The stereochemistry affects the molecule's three-dimensional shape and thus its interaction with other molecules.

Conformational analysis suggests that the hydroxyethyl side chain can adopt various orientations relative to the ring plane, influenced by intramolecular hydrogen bonding and steric interactions. The sulfone group at sulfur also affects ring puckering due to its electron-withdrawing nature and bond angles around sulfur.

Molecular Interactions and Intermolecular Forces

The molecular interactions of 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide are governed primarily by its functional groups:

  • Hydrogen bonding: The hydroxyethyl group (-OH) acts as both hydrogen bond donor and acceptor, enabling strong intermolecular hydrogen bonds with solvents or biological targets. This enhances solubility in polar solvents and affects binding affinity in biological systems.

  • Dipole-dipole interactions: The sulfone group (S=O double bonds) is highly polar, contributing to dipole moments that facilitate dipole-dipole interactions with other polar molecules.

  • Van der Waals forces: The saturated hydrocarbon ring and ethyl chain engage in London dispersion forces, contributing to overall molecular cohesion in nonpolar environments.

These intermolecular forces collectively influence the compound's physicochemical properties such as melting point, solubility, and molecular recognition in biological contexts.

Data Table: Key Molecular Properties of 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Property Description Value/Details
Molecular Formula Chemical composition C7H14O3S
Molecular Weight Mass of one mole ~150.20 g/mol
Core Ring Structure Heterocyclic ring Tetrahydrothiopyran (6-membered)
Sulfur Oxidation State Sulfone group 1,1-dioxide (S=O bonds)
Functional Groups Key reactive groups Hydroxyethyl (-CH2CH2OH), Sulfone (S=O)
Stereogenic Centers Number of chiral centers At least 1 (4-position carbon)
Conformational Flexibility Ring conformations Chair preferred
Hydrogen Bonding Capability Donor and acceptor sites Hydroxyl group
Polarity Molecular polarity Polar due to sulfone and hydroxyl groups

Detailed Research Findings

  • The presence of the sulfone group significantly increases the electron-withdrawing character of the sulfur atom, affecting the ring's electronic distribution and stability.

  • The hydroxyethyl substituent enhances the compound's hydrophilicity and potential for hydrogen bonding, which is critical for molecular recognition and solubility in aqueous environments.

  • Conformational studies indicate that the molecule predominantly adopts a chair conformation, minimizing steric hindrance between the hydroxyethyl substituent and ring hydrogens, which is favorable for stability.

  • Molecular modeling and spectroscopy data suggest that intramolecular hydrogen bonding between the hydroxyl group and sulfone oxygen atoms may stabilize certain conformers, influencing reactivity and binding properties.

  • Comparative analysis with related thiopyran dioxides lacking the hydroxyethyl group shows that this substitution enhances biological activity and chemical versatility due to increased interaction sites.

Properties

IUPAC Name

2-(1,1-dioxothian-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c8-4-1-7-2-5-11(9,10)6-3-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHAOWAKIVQQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782025-98-2
Record name 4-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydrothiopyran with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the tetrahydrothiopyran ring. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound with high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base to deprotonate the hydroxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical properties.

Scientific Research Applications

4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and the sulfur dioxide moiety play crucial roles in binding to active sites and modulating biological activity. The compound can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiopyran 1,1-dioxide: Lacks the hydroxyethyl group, making it less versatile in chemical modifications.

    4-hydroxyethylthiopyran: Similar structure but without the dioxide functionality, affecting its reactivity and applications.

Uniqueness

4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the combination of the hydroxyethyl group and the sulfur dioxide moiety. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.

Biological Activity

4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound notable for its unique structural features, including a tetrahydrothiopyran ring and a hydroxyl group attached to an ethyl chain. Its molecular formula is C6H12O3SC_6H_{12}O_3S, with a molecular weight of approximately 150.20 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties.

Structural Characteristics

The compound's structure significantly influences its biological activity. The presence of the dioxo group and the saturated thiopyran ring contribute to its reactivity and interaction with biological systems.

Property Details
Molecular FormulaC₆H₁₂O₃S
Molecular Weight150.20 g/mol
Structural FeaturesTetrahydrothiopyran ring, dioxo group

Antimicrobial Properties

Preliminary studies indicate that 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide exhibits antibacterial activity against various pathogens. Research has highlighted its effectiveness against strains such as Haemophilus influenzae and Moraxella catarrhalis, suggesting potential applications in treating respiratory infections .

Antioxidant Activity

The compound also demonstrates antioxidant properties , which may play a role in mitigating oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Study on Antimicrobial Efficacy

A study published in 2003 evaluated various derivatives of tetrahydro-4(2H)-thiopyran and their antimicrobial activities. The results indicated that certain derivatives, including those related to 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide, showed enhanced activity against respiratory tract infection pathogens .

Antioxidant Mechanism Investigation

Another investigation focused on the antioxidant mechanisms of sulfur-containing compounds similar to 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide. The study revealed that these compounds could scavenge free radicals and inhibit lipid peroxidation, thereby contributing to their protective effects against oxidative damage.

Comparative Analysis with Similar Compounds

The biological activity of 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide can be compared with structurally similar compounds to understand its unique properties better.

Compound Name CAS Number Similarity Index Notable Activity
4-Tetrahydrothiopyranone 1,1-dioxide17396-35-90.69Antimicrobial
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide210240-20-30.68Moderate antibacterial
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide64096-87-30.64Limited biological activity

The unique hydroxylation pattern and the presence of the dioxo group in 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide may enhance its biological activities compared to other compounds lacking these functional groups.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide with high purity?

  • Methodological Answer : Synthesis requires multi-step optimization, including precursor selection (e.g., tetrahydrothiopyran derivatives) and reaction condition adjustments. For example, solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., acidic or basic conditions) significantly impact yield and byproduct formation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical to achieve >95% purity. Monitoring by NMR and HPLC ensures structural fidelity .

Q. How can researchers characterize the thermal stability of this compound under varying experimental conditions?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended. For instance, DSC can identify melting points (e.g., ~138°C observed in related thiopyran dioxides) and decomposition thresholds. TGA under nitrogen/air atmospheres reveals oxidative stability, with degradation profiles compared to analogs like tetrahydrothiopyran-4-one 1,1-dioxide .

Q. What spectroscopic techniques are most effective for confirming the hydroxyl and sulfone functional groups?

  • Methodological Answer :

  • FT-IR : Look for O-H stretching (~3200–3600 cm⁻¹) and sulfone S=O symmetric/asymmetric vibrations (~1150–1300 cm⁻¹).
  • ¹H NMR : Hydroxyl proton signals appear as broad singlets (~1.5–2.5 ppm), while sulfone-adjacent CH₂ groups show splitting patterns (e.g., δ 2.45–3.50 ppm in similar compounds).
  • ¹³C NMR : Sulfone-bearing carbons resonate at ~55–65 ppm, distinct from ether or carbonyl groups .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways by analyzing transition states and activation energies. For example, the hydroxyethyl group’s steric effects may hinder nucleophilic attack at the thiopyran ring. Molecular electrostatic potential maps identify electron-deficient regions (e.g., sulfone moieties) as reactive sites .

Q. What strategies resolve contradictions in solubility data reported for this compound across solvents?

  • Methodological Answer : Systematic solubility studies in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) under controlled temperatures (25–60°C) can clarify discrepancies. Use Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. Conflicting data may arise from impurities or polymorphic forms, necessitating PXRD analysis .

Q. How does the hydroxyethyl substituent influence the compound’s biological activity compared to unsubstituted thiopyran dioxides?

  • Methodological Answer : Perform comparative assays (e.g., enzyme inhibition or cytotoxicity studies) using analogs with varying substituents. Molecular docking (e.g., AutoDock Vina) can simulate interactions with target proteins (e.g., kinases), highlighting hydrogen-bonding roles of the hydroxyl group. Pharmacokinetic properties (e.g., logP) may differ due to increased hydrophilicity .

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